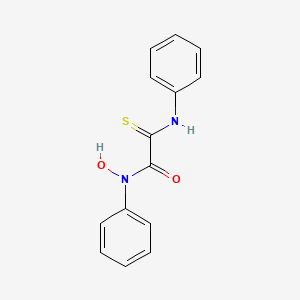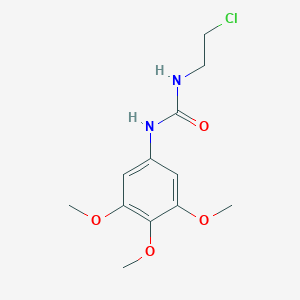
1-(2-Chloroethyl)-3-(3,4,5-trimethoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroethyl)-3-(3,4,5-trimethoxyphenyl)urea is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a urea backbone with a 2-chloroethyl group and a 3,4,5-trimethoxyphenyl group attached to it. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(3,4,5-trimethoxyphenyl)urea typically involves the reaction of 3,4,5-trimethoxyaniline with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of 2-chloroethyl isocyanate by reacting 2-chloroethylamine with phosgene.
Step 2: Reaction of 3,4,5-trimethoxyaniline with 2-chloroethyl isocyanate in an appropriate solvent (e.g., dichloromethane) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
化学反应分析
Types of Reactions
1-(2-Chloroethyl)-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions under reflux conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted ureas.
Oxidation: Formation of quinones.
Hydrolysis: Formation of amines and carbon dioxide.
科学研究应用
1-(2-Chloroethyl)-3-(3,4,5-trimethoxyphenyl)urea has been explored for various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Chloroethyl)-3-(3,4,5-trimethoxyphenyl)urea is largely dependent on its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The trimethoxyphenyl group may also interact with specific molecular targets, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
1-(2-Chloroethyl)-3-phenylurea: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea: Contains a single methoxy group, leading to variations in biological activity.
1-(2-Chloroethyl)-3-(3,4-dimethoxyphenyl)urea: Has two methoxy groups, which may affect its chemical behavior and applications.
Uniqueness
1-(2-Chloroethyl)-3-(3,4,5-trimethoxyphenyl)urea is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity
属性
CAS 编号 |
33021-68-0 |
|---|---|
分子式 |
C12H17ClN2O4 |
分子量 |
288.73 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-3-(3,4,5-trimethoxyphenyl)urea |
InChI |
InChI=1S/C12H17ClN2O4/c1-17-9-6-8(15-12(16)14-5-4-13)7-10(18-2)11(9)19-3/h6-7H,4-5H2,1-3H3,(H2,14,15,16) |
InChI 键 |
RVSXAKGVAATORR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


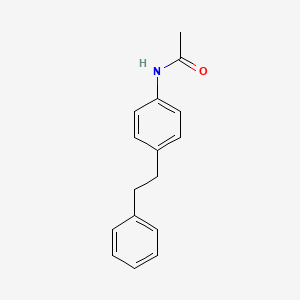
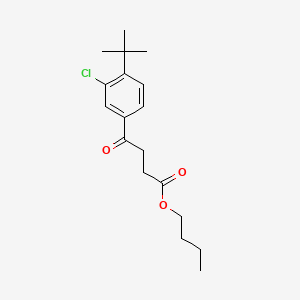
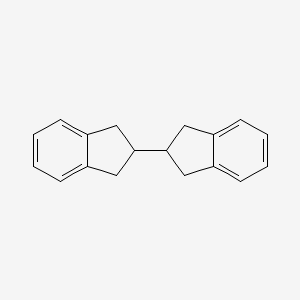
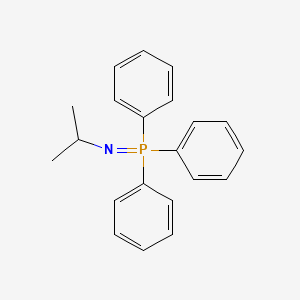
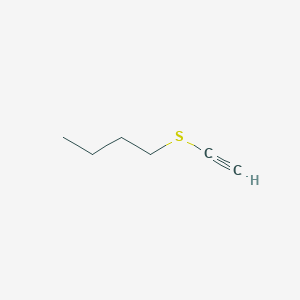
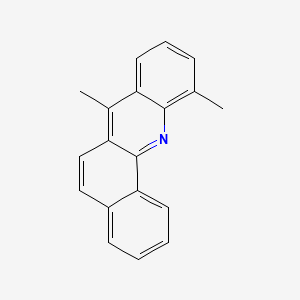
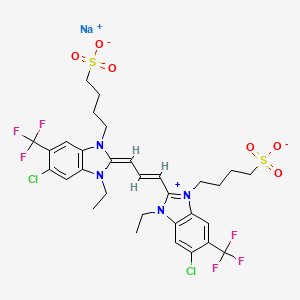
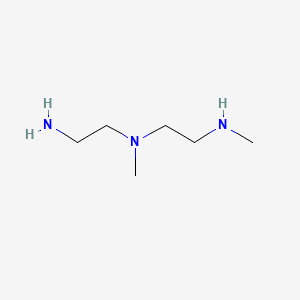
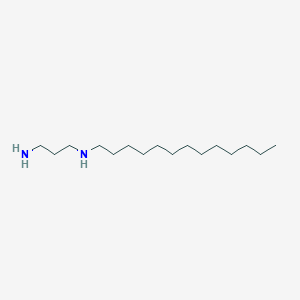
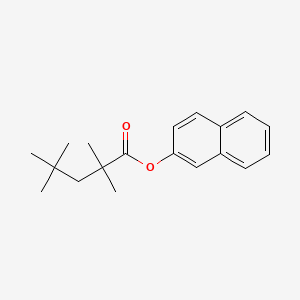
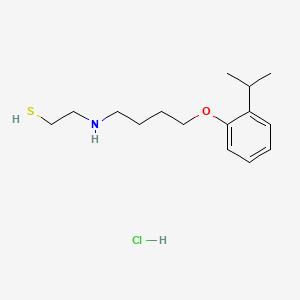
![3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B14674524.png)
